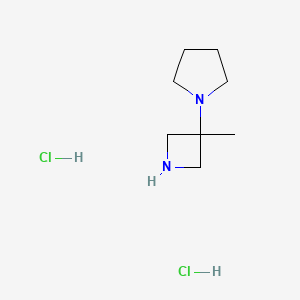

1-(3-Methyl-3-azetidinyl)-pyrrolidine 2HCl

Description

1-(3-Methyl-3-azetidinyl)-pyrrolidine 2HCl (CAS: 1152111-80-2) is a bicyclic amine hydrochloride salt composed of a 3-methylazetidine ring fused to a pyrrolidine moiety. The pyrrolidine (5-membered saturated nitrogen ring) contributes to solubility and structural flexibility. As a dihydrochloride salt, it offers improved stability and aqueous solubility compared to its freebase form. This compound is commercially available from suppliers like Chemlyte Solutions, with a minimum order quantity of 100 grams .

Properties

IUPAC Name |

1-(3-methylazetidin-3-yl)pyrrolidine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2.2ClH/c1-8(6-9-7-8)10-4-2-3-5-10;;/h9H,2-7H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAVXEYCFVSUCRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNC1)N2CCCC2.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methyl-3-azetidinyl)-pyrrolidine 2HCl typically involves the reaction of 3-methyl-3-azetidinylamine with pyrrolidine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound while minimizing production costs and environmental impact. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) further enhances the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(3-Methyl-3-azetidinyl)-pyrrolidine 2HCl undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of substituted derivatives with varying functional groups.

Scientific Research Applications

1-(3-Methyl-3-azetidinyl)-pyrrolidine 2HCl has diverse applications in scientific research, including:

Chemistry: The compound is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

Biology: It is used in the study of biological processes and as a tool for investigating the structure and function of biomolecules.

Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(3-Methyl-3-azetidinyl)-pyrrolidine 2HCl involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulate enzyme activity, or interfere with cellular signaling pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1-(3-Methyl-3-azetidinyl)-pyrrolidine 2HCl with structurally or functionally related compounds, focusing on molecular properties, synthesis, and applications.

Table 1: Structural and Commercial Comparison

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Features | Supplier Availability |

|---|---|---|---|---|---|

| This compound | 1152111-80-2 | C₈H₁₈Cl₂N₂ | 212.92* | Bicyclic amine, dihydrochloride salt | Chemlyte Solutions (100g) |

| 1-Methyl-azetidin-2-ylamine dihydrochloride | 1188263-88-8 | C₄H₁₁Cl₂N₂ | 179.05 | Monocyclic azetidine, dihydrochloride | Chemlyte Solutions (100g) |

| (3-Methylpyridin-2-yl)methanamine•HCl | - | C₇H₁₁ClN₂ | 170.63 | Pyridine derivative, hydrochloride | Catalog listings (1g–25g) |

| 1-(2-Methoxy-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanone | - | C₁₃H₁₈N₂O₂ | 246.30 | Pyrrolidine-pyridine hybrid, ketone substituent | Catalog listings (1g–25g) |

*Calculated based on molecular formula C₈H₁₈Cl₂N₂.

Key Findings:

Structural Complexity: The target compound’s bicyclic structure distinguishes it from monocyclic analogs like 1-Methyl-azetidin-2-ylamine dihydrochloride. The fusion of azetidine and pyrrolidine may enhance rigidity and binding specificity compared to simpler amines . Pyridine-containing analogs (e.g., (3-Methylpyridin-2-yl)methanamine•HCl) lack the strained azetidine ring, reducing conformational restraint but improving aromatic interactions .

Catalytic methods using Fe₂O₃@SiO₂/In₂O₃ () could optimize yield or regioselectivity if applied to similar bicyclic systems .

Commercial Accessibility :

- The target compound is less readily available in small quantities (100g minimum order) compared to catalog-listed pyridine derivatives (1g–25g options), suggesting higher production costs or niche demand .

Pharmacological Potential: Azetidine-pyrrolidine hybrids are underrepresented in the literature but may mimic bioactive scaffolds like nicotine (pyrrolidine) or ciprofloxacin (azetidine). The dihydrochloride form could enhance bioavailability for central nervous system or antimicrobial applications .

Biological Activity

1-(3-Methyl-3-azetidinyl)-pyrrolidine 2HCl, a compound with a unique structure, has garnered attention for its potential biological activities. This compound is characterized by the presence of a pyrrolidine ring fused with an azetidine unit, which may influence its interaction with biological targets. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

The mechanism of action involves the compound's interaction with specific receptors and enzymes. It is hypothesized that this compound may modulate neurotransmitter release through its action on nicotinic acetylcholine receptors (nAChRs) and potentially other targets involved in synaptic transmission.

Interaction with Receptors

Research indicates that compounds similar to 1-(3-Methyl-3-azetidinyl)-pyrrolidine have shown affinity towards nAChRs, particularly the α4β2 subtype, which is linked to cognitive functions and addiction pathways . The binding affinity and selectivity for these receptors are crucial for understanding the therapeutic potential of the compound.

Biological Activity Overview

The biological activities associated with this compound include:

- Neuropharmacological Effects : Studies have suggested potential benefits in cognitive enhancement and neuroprotection, particularly in models related to Alzheimer's disease (AD) and attention-deficit/hyperactivity disorder (ADHD) .

- Analgesic Properties : Preliminary investigations revealed that similar compounds exhibited analgesic effects in animal models, indicating a potential role in pain management .

Case Studies and Research Findings

Pharmacological Applications

The compound is being explored for various pharmacological applications:

- Cognitive Enhancement : Due to its action on nAChRs, it may enhance cognitive functions, making it a candidate for treating cognitive impairments.

- Pain Management : Its analgesic properties suggest utility in pain relief therapies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.